Cas no 886371-80-8 (4-Amino-2-(Boc-aminomethyl)pyridine)

4-Amino-2-(Boc-aminomethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-(Boc-aminomethyl)pyridine
- tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate
- tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate
- (4-AMINO-PYRIDIN-2-YLMETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- TERT-BUTYL (4-AMINOPYRIDIN-2-YL)METHYLCARBAMATE
- TERT-BUTYL [(4-AMINO-2-PYRIDINYL)METHYL]CARBAMATE
-
- MDL: MFCD07374899
- インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)
- InChIKey: VGVMVUMICQYSJZ-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC1C=C(N)C=CN=1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.13200
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 80.73000
- LogP: 2.47410
4-Amino-2-(Boc-aminomethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-100mg |
(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |
886371-80-8 | 96% | 100mg |
1263.58CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-500mg |
(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |
886371-80-8 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-50mg |
(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |
886371-80-8 | 96% | 50mg |
¥2605.69 | 2025-01-21 | |
Ambeed | A180446-1g |
tert-Butyl ((4-aminopyridin-2-yl)methyl)carbamate |
886371-80-8 | 95% | 1g |
$939.0 | 2024-08-02 | |
A2B Chem LLC | AI59413-100mg |
4-Amino-2-(Boc-aminomethyl)pyridine |
886371-80-8 | 95% | 100mg |
$535.00 | 2024-04-19 | |
abcr | AB511529-1g |
t-Butyl ((4-aminopyridin-2-yl)methyl)carbamate; . |
886371-80-8 | 1g |
€1660.60 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396739-500mg |
Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate |
886371-80-8 | 95+% | 500mg |
¥6224.00 | 2024-04-26 | |
eNovation Chemicals LLC | Y1132264-50mg |
(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |
886371-80-8 | 95% | 50mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1132264-500mg |
(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |
886371-80-8 | 95% | 500mg |
$610 | 2025-02-26 | |
eNovation Chemicals LLC | D293215-1g |
4-Amino-2-(Boc-aminomethyl)pyridine |
886371-80-8 | 95% | 1g |
$990 | 2025-02-27 |
4-Amino-2-(Boc-aminomethyl)pyridine 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
4-Amino-2-(Boc-aminomethyl)pyridineに関する追加情報
4-Amino-2-(Boc-Aminomethyl)Pyridine: A Comprehensive Overview
The compound with CAS No 886371-80-8, commonly referred to as 4-Amino-2-(Boc-Aminomethyl)Pyridine, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.
4-Amino-2-(Boc-Aminomethyl)Pyridine is a derivative of pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom. The molecule features an amino group (-NH₂) at the 4-position and a Boc-aminomethyl group (-CH₂-NH-Boc) at the 2-position. The presence of these functional groups makes it highly versatile for various chemical reactions and applications. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis, adding to the molecule's utility in organic synthesis.
Recent studies have highlighted the role of 4-Amino-2-(Boc-Aminomethyl)Pyridine in drug discovery and development. Its ability to act as a scaffold for constructing bioactive molecules has been extensively explored. Researchers have utilized this compound to synthesize potential inhibitors for various enzymes, contributing to the development of novel therapeutic agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated its effectiveness as a lead compound in designing inhibitors for kinase enzymes, which are crucial targets in cancer therapy.
In addition to its role in medicinal chemistry, 4-Amino-2-(Boc-Aminomethyl)Pyridine has found applications in materials science. Its aromatic structure and functional groups make it suitable for use in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A research team from the University of California reported the successful incorporation of this compound into a MOF structure, demonstrating enhanced gas adsorption capabilities.
The synthesis of 4-Amino-2-(Boc-Aminomethyl)Pyridine involves a multi-step process that typically begins with pyridine derivatives. The introduction of the amino group at the 4-position is often achieved through nucleophilic aromatic substitution or other suitable methods. The Boc-aminomethyl group is then introduced via alkylation or coupling reactions, ensuring precise control over the final product's structure. Optimization of these steps has led to higher yields and improved purity, making the compound more accessible for large-scale applications.
From an environmental perspective, researchers have also investigated the biodegradability and toxicity of 4-Amino-2-(Boc-Aminomethyl)Pyridine. Studies conducted by environmental chemistry groups suggest that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, 4-Amino-2-(Boc-Aminomethyl)Pyridine (CAS No 886371-80-8) stands out as a valuable molecule with diverse applications across multiple scientific disciplines. Its structural versatility, combined with recent advancements in its utilization, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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